molecular formula C20H22N2O4S B12192367 N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide

Cat. No.: B12192367
M. Wt: 386.5 g/mol
InChI Key: ZDDOVMGVIYOEBW-UHFFFAOYSA-N
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Description

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethylamine, which is then reacted with 4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as tert-butylmethyl ether and the control of temperature to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from aqueous ethanol are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can yield the corresponding amine .

Scientific Research Applications

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-(furan-2-ylmethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O4S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]acetamide

InChI

InChI=1S/C20H22N2O4S/c1-13-7-9-18(10-8-13)27(24,25)19-14(2)15(3)22(20(19)21-16(4)23)12-17-6-5-11-26-17/h5-11H,12H2,1-4H3,(H,21,23)

InChI Key

ZDDOVMGVIYOEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CC3=CC=CO3)NC(=O)C

Origin of Product

United States

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